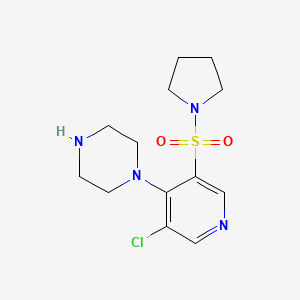
3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-(Etiltio)-3-(1-etilpirrolidin-2-il)piridina es un compuesto químico que pertenece a la clase de los derivados de la piridina. Este compuesto se caracteriza por la presencia de un anillo de piridina sustituido con un grupo etilpirrolidinilo y un grupo etiltio. Los derivados de la piridina son conocidos por su amplia gama de aplicaciones en diversos campos, incluidos los farmacéuticos, los agroquímicos y la ciencia de los materiales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(Etiltio)-3-(1-etilpirrolidin-2-il)piridina generalmente implica la reacción de 2-cloropiridina con 1-etil-2-pirrolidinona en presencia de una base, seguida de la introducción del grupo etiltio utilizando etiltiol. Las condiciones de reacción a menudo incluyen el uso de disolventes como diclorometano o tolueno y temperaturas que oscilan entre la temperatura ambiente y las condiciones de reflujo.
Métodos de Producción Industrial
En un entorno industrial, la producción de 2-(Etiltio)-3-(1-etilpirrolidin-2-il)piridina puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 2-(Etiltio)-3-(1-etilpirrolidin-2-il)piridina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfones.
Reducción: Las reacciones de reducción pueden convertir el anillo de piridina en derivados de piperidina.
Sustitución: El grupo etiltio puede sustituirse con otros nucleófilos, como aminas o alcoholes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan normalmente.
Sustitución: Las reacciones de sustitución nucleofílica a menudo requieren la presencia de una base, como el hidruro de sodio o el carbonato de potasio.
Productos Principales
Oxidación: Sulfoxidos y sulfones.
Reducción: Derivados de piperidina.
Sustitución: Diversos derivados de piridina sustituidos, dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
La 2-(Etiltio)-3-(1-etilpirrolidin-2-il)piridina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como ligando en ensayos bioquímicos.
Medicina: Se exploran sus propiedades farmacológicas, incluidos los posibles efectos terapéuticos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia
Mecanismo De Acción
El mecanismo de acción de la 2-(Etiltio)-3-(1-etilpirrolidin-2-il)piridina implica su interacción con dianas moleculares específicas, como enzimas o receptores. El grupo etilpirrolidinilo puede mejorar la afinidad de unión del compuesto a estas dianas, mientras que el grupo etiltio puede modular su reactividad y estabilidad. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos Similares
2-(Etiltio)piridina: Carece del grupo etilpirrolidinilo, lo que da como resultado diferentes propiedades químicas y reactividad.
3-(1-Metilpirrolidin-2-il)-2-(etiltio)piridina: Estructura similar pero con un grupo metilo en lugar de un grupo etilo, lo que lleva a variaciones en la actividad biológica y la afinidad de unión.
Singularidad
La 2-(Etiltio)-3-(1-etilpirrolidin-2-il)piridina es única debido a la combinación de los grupos etilpirrolidinilo y etiltio, que confieren propiedades químicas y biológicas distintas. Esta singularidad la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C13H20N2S |
|---|---|
Peso molecular |
236.38 g/mol |
Nombre IUPAC |
3-(1-ethylpyrrolidin-2-yl)-2-ethylsulfanylpyridine |
InChI |
InChI=1S/C13H20N2S/c1-3-15-10-6-8-12(15)11-7-5-9-14-13(11)16-4-2/h5,7,9,12H,3-4,6,8,10H2,1-2H3 |
Clave InChI |
HFZGHUZJSIOMED-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC1C2=C(N=CC=C2)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B11801442.png)












